4-Chloro-3-methyl-1H-indole
Overview
Description
4-Chloro-3-methyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indoles are known for their diverse biological activities and are present in various alkaloids, which are compounds often used in medicinal chemistry . The compound this compound has a molecular formula of C9H8ClN and is characterized by a chlorine atom at the fourth position and a methyl group at the third position on the indole ring.
Preparation Methods
The synthesis of 4-Chloro-3-methyl-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, which typically uses phenylhydrazine and an appropriate ketone under acidic conditions . Another method involves the cyclization of appropriate precursors under specific conditions to form the indole ring. Industrial production methods often employ catalytic processes to enhance yield and efficiency .
Chemical Reactions Analysis
4-Chloro-3-methyl-1H-indole undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Substitution Reactions: The chlorine atom at the fourth position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
4-Chloro-3-methyl-1H-indole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals due to its biological activity.
Biological Studies: The compound is studied for its potential antiviral, anticancer, and antimicrobial properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex indole derivatives used in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-Chloro-3-methyl-1H-indole involves its interaction with specific molecular targets. The indole ring system can interact with various biological receptors, leading to different biological effects. For example, it can bind to enzymes or receptors involved in cell signaling pathways, thereby modulating their activity . The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
4-Chloro-3-methyl-1H-indole can be compared with other indole derivatives such as:
4-Chloroindole: Similar in structure but lacks the methyl group at the third position, which can influence its reactivity and biological activity.
3-Methylindole: Lacks the chlorine atom at the fourth position, which can affect its chemical properties and applications.
Indole-3-carboxylic acid: Contains a carboxyl group instead of a chlorine atom, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives.
Properties
IUPAC Name |
4-chloro-3-methyl-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c1-6-5-11-8-4-2-3-7(10)9(6)8/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJJLBWDMCNZLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30609449 | |
Record name | 4-Chloro-3-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30609449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
858236-14-3 | |
Record name | 4-Chloro-3-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30609449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.